2-氨基-1-萘甲酸

描述

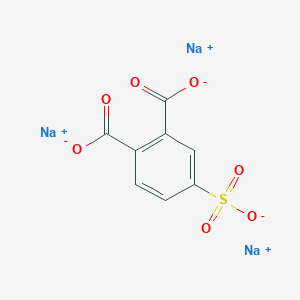

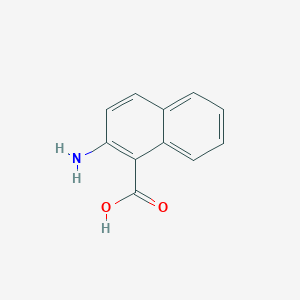

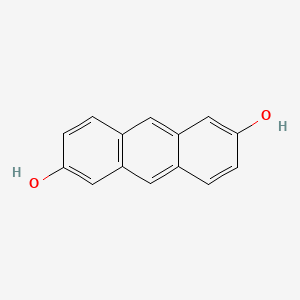

2-Amino-1-naphthoic acid is an organic compound . It is a derivative of naphthalene containing both amine and carboxylic acid functional groups . It is a manufacturing intermediate in the monosulfo monoazo color additive D&C Red No. 34 .

Synthesis Analysis

The synthesis of 2-Amino-1-naphthoic acid involves several steps. One method involves the use of ultrasound irradiation as the energy source to produce 2-amino-1,4-dihydropyrimidines . Another method involves the carboxylation of 1-chloronaphthalene .Molecular Structure Analysis

The molecular formula of 2-Amino-1-naphthoic acid is C11H9NO2 . The molecular weight is 187.198 g/mol .Chemical Reactions Analysis

2-Amino-1-naphthoic acid has been used in the development of a fluorescence probe for the sensitive and selective detection of cyanate anion (CNO−) . It has also been used in the analysis of naphthenic acids in produced water samples and crude oil fractions .Physical And Chemical Properties Analysis

Amino acids, including 2-Amino-1-naphthoic acid, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .科学研究应用

Analysis of Naphthenic Acids in Produced Water and Crude Oil

- Application Summary: 2-Amino-1-naphthoic acid is used in the surface coating of wooden toothpicks with amino groups (NH2) for electrospray ionization mass spectrometry (MS) analysis of naphthenic acids (NAs) in produced water samples and crude oil fractions .

- Methods of Application: NH2 was introduced into the cellulosic material through a silanization reaction using aminopropyltriethoxysilane. An NH2-modified toothpick was inserted into the analyte extraction sample and was subsequently used as an electrospray emitter for MS analysis .

- Results: The extraction conditions were optimized by analyzing NAs in pure water, and the best condition was using 5 min of extraction time with the samples under agitation. The limit of detection (LOD) and limit of quantification (LOQ) were 2 and 5 μg mL−1, respectively, and a linear correlation (R2 = 0.9927) was obtained with concentrations ranging from 5 to 250 μg mL−1 .

Detection of Cyanate Using a Fluorescence Probe

- Application Summary: 2-Amino-1-naphthoic acid is used as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO−), which is a biomarker for certain diseases, such as chronic kidney disease .

- Methods of Application: Upon the addition of sodium cyanate, the weak-fluorescent 2-Amino-1-naphthoic acid could react with CNO−, which triggered intense emission of green fluorescence .

- Results: Up to 9-fold fluorescence enhancement was observed. The fluorescence enhancement ratios displayed a good linear relationship with the concentrations of CNO− in the range of 0.5–200 μM. The high selectivity and sensitivity for CNO− detection were investigated with the detection limit as low as 260 nM .

Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

属性

IUPAC Name |

2-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWHCCVISNMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508722 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-naphthoic acid | |

CAS RN |

79979-69-4 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)